3p-C-NOTA

Descripción

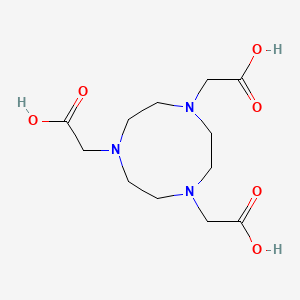

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21/h1-9H2,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHALWMSZGCVVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205034 | |

| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56491-86-2 | |

| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056491862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)triacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unrivaled Versatility of NOTA: An In-Depth Guide to Its Coordination Chemistry and Stability Constants for Researchers and Drug Development Professionals

The macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) has emerged as a cornerstone in the development of radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. Its remarkable ability to form highly stable and kinetically inert complexes with a variety of metal ions has positioned it as a nearly "universal chelating agent." This technical guide provides a comprehensive overview of the coordination chemistry of NOTA, with a focus on its stability constants, experimental protocols for characterization, and its critical role in the advancement of nuclear medicine and beyond.

The unique structural framework of NOTA, featuring a nine-membered triazacyclononane ring with three pendant acetate arms, provides a pre-organized cavity that is particularly well-suited for coordinating with a range of metal ions, especially those with smaller ionic radii. This inherent structural advantage translates into exceptional thermodynamic stability and, in many cases, kinetic inertness, which are paramount for in vivo applications where the metal complex must remain intact to ensure targeted delivery and minimize off-target toxicity.

Coordination Chemistry: A Tale of High Affinity and Selectivity

The coordination of a metal ion by NOTA involves the three nitrogen atoms of the macrocyclic ring and the three carboxylate oxygen atoms of the pendant arms, resulting in a hexadentate chelation. This N₃O₃ donor set provides a high degree of stability for the resulting metal complex. The coordination geometry of the metal-NOTA complex is typically octahedral, as has been confirmed by X-ray crystallography for the Ga(III)-NOTA complex[1]. This compact and efficient chelation is a key factor in the unusually high stability constants observed for NOTA complexes.

Stability Constants: A Quantitative Look at NOTA's Strength

The thermodynamic stability of a metal-chelator complex is quantified by its stability constant (log K), a measure of the strength of the interaction between the metal ion and the ligand. NOTA exhibits exceptionally high stability constants with a variety of trivalent and divalent metal ions, making it a versatile platform for a wide range of applications.

| Metal Ion | Log K | Experimental Conditions |

| Ga(III) | 30.98 | - |

| Cu(II) | 23.33 | - |

| Zn(II) | 22.32 | - |

| Ni(II) | 19.24 | - |

| Mg(II) | More stable than Ca(II) | - |

| Li(I) | Li(I) > Na(I) > K(I) | - |

Note: The experimental conditions for the determination of all stability constants were not consistently reported in the surveyed literature.

The high stability of the Ga(III)-NOTA complex (log K = 30.98) is particularly noteworthy and underpins its widespread use in the development of ⁶⁸Ga-based radiopharmaceuticals for Positron Emission Tomography (PET) imaging[1]. The stability of the Cu(II)-NOTA complex is also exceptionally high (log K = 23.33), making it an excellent choice for applications involving copper radioisotopes such as ⁶⁴Cu[2]. Furthermore, NOTA demonstrates good selectivity for smaller metal ions, forming more stable complexes with Mg(II) than with Ca(II) and exhibiting a clear preference for Li(I) over other alkali metals[2].

Kinetic Inertness: Resisting Dissociation in a Biological Milieu

Beyond thermodynamic stability, the kinetic inertness of a metal complex is crucial for in vivo applications. A kinetically inert complex is one that dissociates very slowly, preventing the release of the free metal ion, which can be toxic or lead to non-specific accumulation in the body.

The Cu(II)-NOTA complex, while thermodynamically very stable, exhibits medium kinetic inertness and is less resistant to acid-assisted decomplexation compared to Cu(II)-DOTA complexes[2]. However, an interesting phenomenon has been observed where the decomplexation of the Cu(II)-NOTA complex is decelerated in the presence of Zn(II) ions, which may enhance its in vivo stability[2]. The Ga(III)-NOTA complex is known for its high kinetic stability, remaining intact even in strong acidic conditions over extended periods[1].

Experimental Protocols: A Guide to Characterization

The determination of stability constants and the characterization of metal-NOTA complexes are fundamental to their development and application. The following sections outline the principles of key experimental techniques.

Synthesis of NOTA

The synthesis of the foundational 1,4,7-triazacyclononane (TACN) ring is a critical first step. A common method involves the macrocyclization of diethylenetriamine using ethylene glycol ditosylate. Subsequent alkylation of the amine groups with bromoacetic acid or a similar reagent yields the final NOTA product.

Determination of Stability Constants

Potentiometric Titration: This is a highly accurate method for determining protonation constants of the ligand and the stability constants of its metal complexes. The procedure involves the following steps:

-

Solution Preparation: Prepare solutions of the ligand (NOTA), a strong acid (e.g., HCl), a strong base (e.g., NaOH of known concentration), the metal salt of interest, and an inert background electrolyte to maintain constant ionic strength.

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration: Perform a series of titrations. Typically, this includes:

-

Titration of the strong acid with the strong base.

-

Titration of a mixture of the strong acid and the ligand with the strong base.

-

Titration of a mixture of the strong acid, the ligand, and the metal salt with the strong base.

-

-

Data Analysis: Plot the pH (or electrode potential) versus the volume of base added. The data from these titration curves are then used in specialized software to calculate the protonation constants of NOTA and the stability constants of the metal-NOTA complex.

Spectrophotometric Methods: These methods are based on changes in the UV-Vis absorption spectrum of the ligand or metal ion upon complexation.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-NOTA complex.

-

Mole-Ratio Method: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of NOTA. Measure the absorbance of each solution at the λmax. A plot of absorbance versus the molar ratio of ligand to metal will show a break at the stoichiometric ratio of the complex, and the data can be used to calculate the stability constant.

-

Job's Method (Continuous Variation): Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the stoichiometry of the complex. This data can also be used to determine the stability constant.

Radiolabeling and In Vitro Stability

For radiopharmaceutical applications, the efficiency of radiolabeling and the stability of the resulting radiolabeled complex are critical parameters.

⁶⁸Ga Radiolabeling:

-

Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using dilute HCl.

-

Buffering: Add a suitable buffer (e.g., sodium acetate) to the ⁶⁸GaCl₃ eluate to adjust the pH to the optimal range for labeling (typically pH 3.5-5.0 for NOTA).

-

Incubation: Add the NOTA-conjugated biomolecule to the buffered ⁶⁸Ga solution and incubate at room temperature or with gentle heating for a short period (e.g., 5-15 minutes).

-

Quality Control: Determine the radiochemical purity (RCP) using techniques like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).

In Vitro Stability:

-

Incubation: Incubate the radiolabeled NOTA-conjugate in relevant biological media, such as human serum or a solution containing a strong competing chelator (e.g., DTPA), at 37°C for various time points.

-

Analysis: At each time point, analyze the sample by iTLC or HPLC to determine the percentage of intact radiolabeled complex.

Characterization of Metal-NOTA Complexes

A suite of analytical techniques is employed to fully characterize the structure and purity of metal-NOTA complexes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the NOTA ligand and its derivatives. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts of the ligand's protons and carbons provide information about the coordination environment.

-

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the metal-NOTA complex, including bond lengths, bond angles, and the coordination geometry of the metal ion[1].

-

Mass Spectrometry: Used to confirm the molecular weight of the NOTA ligand and its metal complexes.

The Future of NOTA in Drug Development

The exceptional coordination chemistry of NOTA continues to drive innovation in the field of drug development. The ability to create bifunctional chelators, such as p-SCN-Bn-NOTA, allows for the covalent attachment of NOTA to targeting vectors like peptides and antibodies. This modular approach enables the development of highly specific radiopharmaceuticals for PET imaging and targeted radionuclide therapy.

The ongoing research into NOTA and its derivatives is focused on further optimizing its properties, including tuning its kinetic inertness and developing novel bioconjugation strategies. As our understanding of the intricate interplay between the metal ion, the chelator, and the biological target deepens, NOTA is poised to play an even more significant role in the future of personalized medicine.

References

Synthesis and Purification of NOTA Bifunctional Chelators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) core structure is a highly effective chelator for a variety of metal ions, particularly trivalent metals such as Gallium-68 (⁶⁸Ga), making it a valuable component in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The ability to attach this chelator to biologically active molecules, such as peptides and antibodies, has led to the development of targeted imaging agents. This guide provides a detailed overview of the synthesis and purification of two common bifunctional NOTA chelators: NOTA-NHS ester and p-SCN-Bn-NOTA. These chelators contain reactive functional groups that allow for covalent attachment to biomolecules.

Core Synthesis of the NOTA Macrocycle (1,4,7-triazacyclononane)

The synthesis of the foundational 1,4,7-triazacyclononane (TACN) macrocycle is a critical first step. Several methods have been reported, with the Richman-Atkins synthesis being a classic approach. This method, often referred to as a "crab-like" cyclization, involves the reaction of a di-amine with a di-tosylate.

A common synthetic route involves the reaction of diethylenetriamine with a sulfonating agent to protect the amine groups, followed by cyclization with a suitable two-carbon linker, such as ethylene glycol ditosylate. The protecting groups are subsequently removed to yield the TACN macrocycle.

Synthesis of NOTA-tris(tert-butyl ester)

To selectively functionalize one of the acetic acid arms of NOTA, it is common practice to first synthesize a protected form, NOTA-tris(tert-butyl ester). This intermediate is prepared by reacting the TACN macrocycle with tert-butyl bromoacetate.

Experimental Protocol: Synthesis of NOTA-tris(tert-butyl ester)

-

Reaction Setup: Dissolve 1,4,7-triazacyclononane (TACN) in an appropriate solvent such as acetonitrile.

-

Addition of Reagent: Cool the solution to 0°C and add tert-butyl bromoacetate dropwise over a period of several hours.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Workup: Filter the reaction mixture and evaporate the solvent from the filtrate. The residue is then subjected to an aqueous workup involving pH adjustments and extractions to isolate the product.

Synthesis of NOTA-NHS Ester

The NOTA-NHS ester is a popular bifunctional chelator due to its reactivity towards primary amines on biomolecules, forming stable amide bonds. It is synthesized from a NOTA precursor, typically with two of the carboxylic acids protected as tert-butyl esters, by activating the remaining carboxylic acid with N-hydroxysuccinimide (NHS).

Experimental Protocol: Synthesis of NOTA-NHS Ester

-

Activation: A NOTA derivative with one free carboxylic acid is dissolved in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM).

-

Coupling Agents: N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are added to the solution.

-

Reaction: The reaction is typically stirred at room temperature for several hours to overnight.

-

Purification: The crude product is purified to remove the urea byproduct (if DCC is used) and any unreacted starting materials. Purification is often achieved by column chromatography or preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of p-SCN-Bn-NOTA

The p-SCN-Bn-NOTA (2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator provides an alternative conjugation chemistry, reacting with primary amines to form a stable thiourea linkage. The synthesis involves introducing a p-nitrobenzyl group onto the macrocycle, followed by reduction of the nitro group to an amine, and subsequent conversion to the isothiocyanate.

General Synthetic Approach for p-SCN-Bn-NOTA

A detailed, step-by-step protocol for the synthesis of p-SCN-Bn-NOTA from readily available starting materials is not extensively detailed in easily accessible literature, as it is often produced commercially. However, the general strategy involves:

-

Alkylation: Reaction of a di-protected TACN derivative with p-nitrobenzyl bromide.

-

Deprotection: Removal of the protecting groups from the two nitrogen atoms.

-

Carboxymethylation: Introduction of the three acetic acid arms using a haloacetate.

-

Reduction: The nitro group is reduced to an amine, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.

-

Isothiocyanate Formation: The resulting aniline derivative is converted to the isothiocyanate using thiophosgene or a related reagent.

Purification of NOTA Bifunctional Chelators

Purification of the final bifunctional chelator is crucial to ensure high purity for subsequent conjugation reactions and to remove any potentially interfering side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the final purification of NOTA-NHS ester and p-SCN-Bn-NOTA.

General RP-HPLC Purification Protocol

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Gradient: A typical gradient would start with a low percentage of acetonitrile, which is gradually increased to elute the more hydrophobic product.

-

Detection: UV detection is used to monitor the elution of the product.

-

Post-Purification: The collected fractions containing the pure product are often lyophilized to obtain the final product as a solid.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| 1,4,7-triazacyclononane (TACN) | C₆H₁₅N₃ | 129.21 | Secondary Amines |

| NOTA-tris(tert-butyl ester) | C₂₄H₄₅N₃O₆ | 487.63 | tert-butyl esters |

| NOTA-NHS ester | C₁₆H₂₄N₄O₈ | 400.38 | NHS ester, Carboxylic acids |

| p-SCN-Bn-NOTA | C₂₀H₂₆N₄O₆S | 466.51 | Isothiocyanate, Carboxylic acids |

Table 2: Characterization Data (Representative)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |

| 1,4,7-triazacyclononane (TACN) | Data not readily available in searched literature | Data not readily available in searched literature | [M+H]⁺ = 130.13 |

| NOTA-tris(tert-butyl ester) | Data not readily available in searched literature | Data not readily available in searched literature | [M+H]⁺ = 488.34 |

| NOTA-NHS ester | Data not readily available in searched literature | Data not readily available in searched literature | [M+H]⁺ = 401.16 |

| p-SCN-Bn-NOTA | Data not readily available in searched literature | Data not readily available in searched literature | [M+H]⁺ = 467.16 |

Note: Specific NMR chemical shift data is highly dependent on the solvent and instrument used and was not consistently available in the searched literature. Researchers should perform their own characterization to confirm the identity and purity of their synthesized compounds.

Visualizations

Caption: Synthetic workflow for NOTA-NHS ester and subsequent bioconjugation.

Caption: Conjugation and radiolabeling workflow using p-SCN-Bn-NOTA.

Conclusion

The synthesis and purification of NOTA bifunctional chelators are multi-step processes that require careful control of reaction conditions and rigorous purification to yield high-quality products for bioconjugation. This guide provides a foundational understanding of the key synthetic routes and purification strategies for NOTA-NHS ester and p-SCN-Bn-NOTA. For successful implementation, it is imperative that researchers consult the primary literature for more detailed experimental procedures and perform thorough analytical characterization to confirm the identity and purity of all synthesized compounds. The development of robust and reproducible methods for the synthesis of these chelators is essential for advancing the field of targeted molecular imaging and radiotherapeutics.

An In-depth Technical Guide to the Chemical Structure and Functional Groups of NOTA Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, functional groups, and applications of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of radiopharmaceuticals and other targeted molecular agents.

The NOTA Core: A Versatile Chelating Scaffold

The foundational structure of all NOTA derivatives is the 1,4,7-triazacyclononane macrocycle, featuring three nitrogen atoms and three carboxylic acid arms. This arrangement provides a high-affinity binding pocket for various metal ions, particularly trivalent metals like Gallium(III) and divalent metals like Copper(II). The stability of these metal complexes is a critical attribute for their use in in vivo applications, preventing the release of the radiometal and subsequent off-target accumulation.

The core structure of NOTA is depicted below:

An In-depth Technical Guide to NOTA as a Chelating Agent for Radiometals

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of nuclear medicine, the development of stable and effective radiopharmaceuticals is paramount for both diagnostic imaging and targeted radiotherapy.[1][2][3][4] A critical component of a successful radiopharmaceutical is the chelating agent, a molecule capable of securely binding a radiometal, preventing its release in vivo and ensuring it reaches its intended biological target.[1][2] Among the various chelators developed, 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) has emerged as a highly versatile and efficient platform for a wide range of radiometals.[1][2][5] This technical guide provides a comprehensive overview of NOTA, its chemical properties, advantages, and applications in the development of novel radiopharmaceuticals.

NOTA is a macrocyclic bifunctional chelator characterized by a nine-membered triaza ring with three pendant acetate arms.[5][6] This structure provides a pre-organized cavity that is particularly well-suited for coordinating with a variety of radiometals, forming highly stable complexes.[1][2] Its ability to be readily conjugated to targeting biomolecules, such as peptides and antibodies, without compromising the biological activity of the vector, has made it a popular choice in the design of targeted radiopharmaceuticals.[7]

Chemical Properties and Advantages of NOTA

The unique structural characteristics of NOTA afford it several advantages over other commonly used chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid).

Key Advantages:

-

Favorable Coordination Chemistry: NOTA's smaller cavity size compared to DOTA makes it an ideal chelator for smaller radiometals, most notably Gallium-68 (Ga-68).[8] The thermodynamic stability constant of the Ga-68-NOTA complex is significantly higher than that of the Ga-68-DOTA complex, leading to greater in vivo stability.[8][9]

-

Mild Radiolabeling Conditions: A significant advantage of NOTA is the ability to perform radiolabeling under mild conditions, often at room temperature and physiological pH.[6][9][10] This is particularly beneficial when working with sensitive biomolecules that may be degraded by the harsh heating conditions often required for DOTA radiolabeling.

-

Rapid Radiolabeling Kinetics: The complexation of radiometals with NOTA is typically very fast, with high radiochemical yields achieved in a short amount of time.[8][11] This is advantageous for short-lived radionuclides like Ga-68 (half-life of ~68 minutes).

-

Versatility: NOTA has demonstrated the ability to form stable complexes with a diverse range of radiometals, making it a versatile tool for both diagnostic and therapeutic applications.[1][2][5] This includes positron emitters for PET imaging (e.g., Ga-68, Cu-64), gamma emitters for SPECT imaging, and beta or alpha emitters for targeted radiotherapy (e.g., Lu-177).[5][9][12]

Core Chemical Structure and Chelation Process

The fundamental structure of NOTA consists of a nine-membered ring containing three nitrogen atoms, with a carboxylic acid group attached to each nitrogen. This arrangement allows for the coordination of a metal ion through the three nitrogen atoms and the three carboxylate oxygen atoms, forming a stable hexadentate complex.

Caption: Chemical structure of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).

The chelation process involves the displacement of water molecules from the hydration sphere of the radiometal ion and the formation of coordinate bonds with the nitrogen and oxygen donor atoms of the NOTA molecule.

Caption: Schematic of NOTA chelating a radiometal to form a stable complex.

Quantitative Data on NOTA-Radiometal Complexes

The following table summarizes key quantitative data for NOTA complexes with commonly used radiometals, compiled from various research publications.

| Radiometal | Targeting Molecule | Radiolabeling Conditions | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Molar Activity | Reference(s) |

| Ga-68 | Oligonucleotide | Room Temperature | Quantitative | High | 51.1 MBq/nmol | [6][10] |

| Ga-68 | NOTA-ADG | Room Temperature, 5 min | ~100% | >99% | - | [8] |

| Ga-68 | NOTA-UBI fragments | 80°C, 10-15 min | 51-85% | - | 13.8 ± 1.9 GBq/µmol | [13][14][15] |

| Ga-68 | Folate | - | >95% | >98% | - | [16] |

| Cu-64 | NOTA-TP-c(RGDfK) | Room Temperature, 20 min | >99% | >95% | 98–120 MBq/nmol | [12] |

| Cu-64 | NOTA-HFn | 15 min | >98.5% | - | 72.96 ± 21.33 GBq/μmol | [11] |

| Cu-64 | NOTA-Pep-1L | - | High | High | High | [17] |

Experimental Protocols

Detailed methodologies are crucial for the successful development of NOTA-based radiopharmaceuticals. The following sections provide generalized protocols for the conjugation of NOTA to a targeting molecule and subsequent radiolabeling.

Protocol 1: Conjugation of a NOTA-NHS Ester to a Peptide

This protocol describes a common method for conjugating a NOTA derivative, activated with an N-hydroxysuccinimide (NHS) ester, to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).

Materials:

-

NOTA-NHS ester

-

Peptide of interest

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Purification system (e.g., HPLC)

Methodology:

-

Dissolution: Dissolve the peptide in anhydrous DMF or DMSO.

-

Base Addition: Add DIPEA to the peptide solution to deprotonate the primary amines and facilitate the reaction.

-

NOTA-NHS Ester Addition: Add a molar excess of the NOTA-NHS ester (typically 2-5 equivalents) to the peptide solution.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight, with gentle stirring.

-

Quenching: Quench the reaction by adding a small amount of water.

-

Purification: Purify the NOTA-conjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Protocol 2: Radiolabeling of a NOTA-Conjugated Peptide with Gallium-68

This protocol outlines the steps for radiolabeling a NOTA-conjugated peptide with Ga-68 eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

NOTA-conjugated peptide

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (pH 4.0-5.5)

-

Sterile, metal-free reaction vial

-

Quality control system (e.g., radio-TLC or radio-HPLC)

Methodology:

-

Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Buffering: Add the ⁶⁸GaCl₃ eluate to a reaction vial containing sodium acetate buffer to adjust the pH to the optimal range for labeling (typically pH 4.0-5.5).

-

Precursor Addition: Add the NOTA-conjugated peptide (typically 5-20 nmol) to the buffered ⁶⁸Ga solution.

-

Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes. Gentle heating (e.g., 80-95°C) for a short period may be required for some conjugates to achieve optimal yields.[13][14]

-

Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

-

Purification (if necessary): If the radiochemical purity is below the required threshold (typically >95%), purify the radiolabeled peptide using a C18 Sep-Pak cartridge.

Experimental Workflow for NOTA-Based Radiopharmaceutical Development

The development of a NOTA-based radiopharmaceutical follows a logical progression from initial synthesis to preclinical evaluation.

Caption: A generalized experimental workflow for the development of a NOTA-based radiopharmaceutical.

Applications of NOTA in Nuclear Medicine

The versatility of NOTA has led to its application in the development of a wide array of radiopharmaceuticals for various clinical indications.

-

Oncology: NOTA has been extensively used to develop PET imaging agents targeting various cancer biomarkers. For example, ⁶⁸Ga-NOTA-RGD conjugates are used for imaging integrin αvβ3 expression in tumors, which is crucial for angiogenesis.[18] Similarly, NOTA has been conjugated to peptides targeting receptors overexpressed in specific cancers, such as the gastrin-releasing peptide receptor (GRPR) in prostate cancer and the somatostatin receptor subtype 2 (SSTR2) in neuroendocrine tumors.[5]

-

Cardiology: ⁶⁸Ga-NOTA-RGD has also been investigated for imaging myocardial infarction by targeting integrins expressed during the healing process.[18]

-

Infection Imaging: NOTA-conjugated peptides that specifically bind to bacteria are being explored for the development of PET tracers to diagnose and monitor bacterial infections.[14][15]

-

Theranostics: The ability of NOTA to chelate both diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic (e.g., ¹⁷⁷Lu) radionuclides makes it an excellent platform for developing theranostic agents.[5][12] This "see what you treat" approach allows for patient stratification, treatment planning, and monitoring of therapeutic response using the same targeting molecule.

Conclusion

NOTA has established itself as a cornerstone in the field of radiopharmaceutical chemistry. Its superior chelation properties for a variety of radiometals, coupled with the ability to perform radiolabeling under mild and rapid conditions, make it an invaluable tool for researchers and drug developers. The continued exploration of novel NOTA derivatives and their conjugation to a growing library of targeting molecules promises to deliver the next generation of highly specific and effective diagnostic and therapeutic radiopharmaceuticals, ultimately improving patient outcomes in a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Radiolabeling of functional oligonucleotides for molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and pre-clinical evaluation of new 68Ga-NOTA-folate conjugates for PET imaging of folate receptor-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. medchemexpress.com [medchemexpress.com]

Core Principles of NOTA Chelation for Ga-68 and Cu-64: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelation for two of the most significant radionuclides in positron emission tomography (PET), Gallium-68 (Ga-68) and Copper-64 (Cu-64). The robust coordination chemistry of NOTA makes it a premier chelator for the development of next-generation radiopharmaceuticals.

Introduction to NOTA Chelation

NOTA is a macrocyclic bifunctional chelator renowned for its ability to form highly stable complexes with a variety of metal ions. Its pre-organized structure, consisting of a nine-membered triaza ring with three pendant acetate arms, provides a high-affinity binding pocket for trivalent and divalent metals. This inherent stability is crucial for in vivo applications, preventing the release of the radionuclide and subsequent off-target radiation exposure. For PET imaging, the choice of chelator is as critical as the targeting vector, directly influencing the radiopharmaceutical's in vivo stability, pharmacokinetics, and ultimately, its diagnostic efficacy.

The Ga(III) cation, a hard metal ion, and the borderline Cu(II) cation are both well-suited for chelation by the hard nitrogen and oxygen donor atoms of NOTA. The resulting complexes exhibit remarkable thermodynamic stability and kinetic inertness, which are paramount for the development of reliable and safe PET imaging agents.

Comparative Data on Ga-68 and Cu-64 NOTA Chelation

The quantitative parameters of chelation are critical for selecting the appropriate radionuclide-chelator pair for a specific application. The following tables summarize key data for Ga-68 and Cu-64 chelation with NOTA.

| Parameter | Ga-68-NOTA | Cu-64-NOTA | Reference |

| Thermodynamic Stability (log K) | ~30.98 | ~21.6 - 23.33 | [1][2][3] |

| Typical Labeling pH | 3.5 - 5.5 | 5.5 - 7.2 | [3] |

| Typical Labeling Temperature | Room Temperature to 95°C | Room Temperature to 95°C | [1] |

| Typical Labeling Time | 5 - 15 minutes | 10 - 30 minutes | [1] |

| Typical Radiochemical Yield | >95% | >95% | [4] |

Table 1: Comparative data for Ga-68 and Cu-64 chelation with NOTA.

| Parameter | Ga-68-NOTA-conjugate | Cu-64-NOTA-conjugate | Reference |

| In Vitro Stability (Human Serum, >1h) | >95% | >85% | [5][6] |

| In Vivo Stability | High | High | [1] |

| Molar Activity (GBq/µmol) | 9.25 - 46.25 | Varies with production | [7] |

Table 2: Stability and activity of Ga-68 and Cu-64 labeled NOTA-conjugates.

Chelation Mechanism and Coordination Chemistry

The chelation of Ga(III) and Cu(II) by NOTA involves the coordination of the metal ion by the three nitrogen atoms of the macrocyclic ring and the three carboxylate oxygen atoms of the pendant arms. This results in a hexadentate coordination, forming a highly stable, cage-like structure around the metal ion.

For Gallium-68, the trivalent Ga(III) ion fits snugly within the NOTA cavity, forming a neutral complex with an octahedral geometry.[1] This structure is exceptionally stable both thermodynamically and kinetically, resisting demetalation under physiological conditions.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Cu-64 and Ga-68 Radiolabeled Glucagon-Like Peptide-1 Receptor Agonists as PET Tracers for Pancreatic β cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison Study of [18F]FAl-NOTA-PRGD2, [18F]FPPRGD2 and [68Ga]Ga-NOTA-PRGD2 for PET Imaging of U87MG Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Chelating Powerhouse: A Technical Guide to 1,4,7-Triazacyclononane-N,N',N''-triacetic Acid (NOTA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Triazacyclononane-N,N',N''-triacetic acid, commonly known as NOTA, is a macrocyclic chelating agent that has garnered significant attention in the fields of medicinal chemistry, nuclear medicine, and materials science. Its rigid triazacyclononane backbone pre-organizes the three carboxylate arms for efficient and stable coordination with a variety of metal ions. This technical guide provides an in-depth overview of the physical and chemical characteristics of NOTA, detailed experimental protocols for its synthesis and characterization, and an exploration of the signaling pathways influenced by its bioconjugates.

Physical and Chemical Characteristics

NOTA is a white to off-white solid that exhibits distinct physical and chemical properties crucial for its function as a chelator. While an experimental melting point for the free acid is not widely reported in the literature, its precursor, 1,4,7-triazacyclononane, has a melting point of 42-45 °C. The key physicochemical properties of NOTA are summarized in the tables below.

General and Computed Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁N₃O₆ | [1] |

| Molecular Weight | 303.31 g/mol | [1] |

| IUPAC Name | 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | [1] |

| CAS Number | 56491-86-2 | [1] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 9 | PubChem |

| Topological Polar Surface Area | 122 Ų | [1] |

| Complexity | 320 | [1] |

Solubility

| Solvent | Solubility | Notes |

| Water | 50 mg/mL | May require ultrasonication and warming to 60°C for complete dissolution. |

| Dimethyl Sulfoxide (DMSO) | 61 mg/mL |

Acidity Constants

The pKa values of NOTA are critical for understanding its protonation state and chelation efficiency at different pH levels.

| pKa Value | |

| pKa₁ | 1.96 |

| pKa₂ | 3.22 |

| pKa₃ | 5.74 |

Experimental Protocols

Synthesis of 1,4,7-Triazacyclononane-N,N',N''-triacetic acid (NOTA)

The synthesis of NOTA is typically achieved through the alkylation of the parent macrocycle, 1,4,7-triazacyclononane (TACN), with a protected haloacetic acid, followed by deprotection. Below is a representative protocol.

Materials:

-

1,4,7-Triazacyclononane (TACN) or its hydrochloride salt

-

tert-Butyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Deionized water

Procedure:

-

Alkylation:

-

Dissolve 1,4,7-triazacyclononane in acetonitrile.

-

Add a suitable base, such as potassium carbonate or triethylamine, to the solution.

-

Slowly add three equivalents of tert-butyl bromoacetate dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude protected NOTA derivative.

-

Purify the product using column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified tert-butyl protected NOTA in a mixture of trifluoroacetic acid and dichloromethane.

-

Stir the solution at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvents under reduced pressure.

-

Add diethyl ether to the residue to precipitate the final product, 1,4,7-triazacyclononane-N,N',N''-triacetic acid.

-

Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield the pure product.

-

Determination of Stability Constants and pKa Values by Potentiometric Titration

Potentiometric titration is a standard method for determining the stability constants of metal-NOTA complexes and the pKa values of NOTA.

Materials:

-

1,4,7-Triazacyclononane-N,N',N''-triacetic acid (NOTA)

-

Standardized solution of a strong base (e.g., NaOH)

-

Standardized solution of a strong acid (e.g., HCl)

-

Metal salt of interest (e.g., GaCl₃, CuCl₂)

-

High-purity water (degassed to remove CO₂)

-

Inert salt for maintaining constant ionic strength (e.g., KCl)

-

Calibrated pH meter and electrode

-

Autotitrator or burette

-

Thermostated reaction vessel

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.

-

Sample Preparation: Prepare a solution of NOTA of known concentration in a thermostated vessel. Add a known concentration of the inert salt to maintain constant ionic strength.

-

Titration for pKa Determination:

-

Titrate the NOTA solution with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by using appropriate software for data analysis.

-

-

Titration for Stability Constant Determination:

-

Prepare a solution containing a known concentration of NOTA and the metal ion of interest.

-

Titrate this solution with a standardized solution of a strong base.

-

Record the pH at each addition of the titrant.

-

The stability constant (log K) is calculated from the titration data by considering the protonation equilibria of the ligand and the complexation equilibria with the metal ion, often using specialized software.

-

Signaling Pathways of NOTA-Bioconjugates

NOTA itself is not known to directly interact with signaling pathways. However, its high stability and efficient chelation of radiometals make it an ideal bifunctional chelator for conjugation to biomolecules, which can then be used to target and visualize specific cellular receptors and their associated signaling pathways.

NOTA-RGD Conjugates and Integrin αvβ3 Signaling

NOTA conjugated to peptides containing the Arg-Gly-Asp (RGD) sequence is widely used for imaging tumors that overexpress integrin αvβ3. Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a crucial role in cell signaling, proliferation, survival, and angiogenesis.

Upon binding of a NOTA-RGD conjugate to integrin αvβ3, several downstream signaling pathways can be activated, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway. These pathways are critical for cell survival and proliferation.

NOTA-Bombesin Conjugates and GRPR Signaling

NOTA can also be conjugated to bombesin (BBN) or its antagonists to target the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers, including prostate and breast cancer. GRPR is a G-protein coupled receptor (GPCR).

Binding of a NOTA-bombesin conjugate to GRPR activates the associated G-protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These second messengers initiate a cascade of downstream signaling events that regulate cell growth, proliferation, and other cellular functions.

References

An In-depth Technical Guide to the Solubility and Stability of NOTA in Different Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), a critical chelating agent in various scientific applications, including radiopharmaceuticals and drug development. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine the solubility and stability of NOTA in their buffer systems of interest.

Introduction to NOTA

1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is a macrocyclic chelator known for its high affinity and specificity for various metal ions, particularly trivalent metals like Gallium(III). Its robust coordination chemistry makes it an invaluable component in the development of targeted radiopharmaceuticals for PET imaging and other therapeutic applications. Understanding the solubility and stability of the uncomplexed ("free") NOTA chelator in different aqueous buffer systems is paramount for formulation development, ensuring product efficacy, and maintaining shelf-life.

Physicochemical Properties of NOTA

NOTA is a white, crystalline solid. As an amino carboxylic acid, its solubility is significantly influenced by the pH of the solution. The molecule possesses multiple acidic (carboxylic acid) and basic (secondary amine) functional groups, leading to zwitterionic properties. The protonation state of these groups, and thus the overall charge of the molecule, changes with pH, which in turn dictates its interaction with the solvent and buffer components.

The solubility of amino acids, and by extension amino carboxylic acid chelators like NOTA, is generally lowest at their isoelectric point (pI) and increases in more acidic or basic conditions. This is due to the formation of charged species (cationic at low pH, anionic at high pH) which are more readily solvated by polar solvents like water.

Solubility of NOTA in Different Buffer Systems

While NOTA is generally considered to have good aqueous solubility, precise quantitative data in various buffer systems is not extensively published. The following table provides a template for researchers to populate with their own experimental data, generated using the protocol outlined in Section 5.1.

Table 1: Quantitative Solubility of NOTA in Various Buffer Systems

| Buffer System | pH | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | [Experimental Data] | [Experimental Data] |

| Sodium Acetate Buffer | 5.0 | 25 | [Experimental Data] | [Experimental Data] |

| Ammonium Acetate Buffer | 6.5 | 25 | [Experimental Data] | [Experimental Data] |

| MES Buffer | 6.0 | 25 | [Experimental Data] | [Experimental Data] |

| HEPES Buffer | 7.2 | 25 | [Experimental Data] | [Experimental Data] |

| Tris-HCl Buffer | 8.0 | 25 | [Experimental Data] | [Experimental Data] |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | [Experimental Data] | [Experimental Data] |

| Sodium Acetate Buffer | 5.0 | 37 | [Experimental Data] | [Experimental Data] |

Stability of NOTA in Different Buffer Systems

The stability of the free NOTA chelator is crucial for ensuring its integrity prior to complexation with a metal ion. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and microbial contamination. The following table is a template for presenting stability data, which can be generated using the protocol in Section 5.2.

Table 2: Stability of NOTA in Aqueous Buffer Solutions

| Buffer System | pH | Temperature (°C) | Initial Concentration (mg/mL) | Concentration after 7 days (%) | Concentration after 30 days (%) | Major Degradants Identified |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Sodium Acetate Buffer | 5.0 | 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Ammonium Acetate Buffer | 6.5 | 4 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Phosphate Buffered Saline (PBS) | 7.4 | 4 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of NOTA in various buffer systems.

This protocol is based on the shake-flask method, a common technique for determining the solubility of a compound.

-

Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., phosphate buffered saline pH 7.4, sodium acetate pH 5.0, etc.). Ensure all buffers are filtered through a 0.22 µm filter.

-

Sample Preparation: Add an excess amount of solid NOTA to a known volume of each buffer solution in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the samples to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles.

-

Quantification: Quantify the concentration of NOTA in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculation: Calculate the molar solubility (mol/L) and solubility in g/L from the quantified concentration.

This protocol outlines a method for evaluating the chemical stability of NOTA in various buffer solutions over time.

-

Preparation of Stock Solution: Prepare a stock solution of NOTA in a suitable solvent (e.g., high-purity water) at a known concentration.

-

Preparation of Stability Samples: Dilute the stock solution with the desired buffer systems to a final concentration that is below the determined solubility limit. Aliquot these solutions into sealed, inert containers (e.g., amber glass vials) to protect from light.

-

Storage Conditions: Store the samples under controlled conditions. It is recommended to test at least two temperature conditions, for example, refrigerated (2-8°C) and ambient (25°C).

-

Time Points: Designate specific time points for analysis (e.g., day 0, day 7, day 14, day 30, and longer for extended studies).

-

Sample Analysis: At each time point, withdraw an aliquot from the respective samples and analyze the concentration of NOTA using a validated, stability-indicating HPLC method. This method should be able to separate the intact NOTA from any potential degradation products.

-

Data Analysis: Calculate the percentage of the initial NOTA concentration remaining at each time point. If degradation is observed, attempt to identify and quantify the major degradants.

Analytical Method for Quantification of NOTA

A robust analytical method is critical for accurate solubility and stability determination. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

-

Column: A C18 reverse-phase column is often a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.

-

Detection: UV detection at a wavelength where NOTA has some absorbance (e.g., around 210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).

-

Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.

Conclusion

The Emergence of NOTA in Novel Radiopharmaceutical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of nuclear medicine is continually evolving, with a pressing need for more specific and stable radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. At the heart of these innovations lies the crucial role of the chelator, a molecule responsible for securely binding a radiometal to a targeting vector. 1,4,7-triazacyclononane-1,4,7-triacetic acid, commonly known as NOTA, has emerged as a highly promising bifunctional chelator, demonstrating significant advantages in the development of novel radiopharmaceuticals. This technical guide provides an in-depth exploration of NOTA's core attributes, experimental protocols for its use, and comparative data to inform its application in radiopharmaceutical research and development.

Core Principles of NOTA in Radiopharmaceutical Design

The design of a successful radiopharmaceutical hinges on the synergistic interplay between the radionuclide, the bifunctional chelator, and a targeting biomolecule (e.g., peptide, antibody, or small molecule).[1] The bifunctional chelator serves a dual purpose: it must form a highly stable complex with the radiometal to prevent its release in vivo, and it must provide a functional group for covalent attachment to the targeting vector.[2]

NOTA, a macrocyclic chelator with a small bonding cavity, is particularly well-suited for smaller radionuclides such as gallium-68 (⁶⁸Ga) and copper-64 (⁶⁴Cu).[1] Its structure allows for the formation of highly stable, kinetically inert complexes.[3] This stability is crucial to minimize the unintended accumulation of radioactivity in non-target tissues, a critical factor for both diagnostic clarity and therapeutic efficacy.[4][5]

Comparative Performance of NOTA-based Radiopharmaceuticals

The choice of chelator can significantly impact the overall pharmacokinetic profile of a radiopharmaceutical.[6] The following tables summarize key quantitative data from various studies, offering a comparative overview of NOTA's performance against other chelators, primarily DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

| Radiopharmaceutical | Radiolabeling Yield | Radiochemical Purity | Specific Activity | Reference |

| ⁶⁴Cu-NOTA-trastuzumab | >98% | >98% | Not Specified | [7][8] |

| ⁶⁴Cu- and ⁶⁸Ga-NODAGA-Y³-TATE | ≥ 95% (⁶⁴Cu), ≥ 99% (⁶⁸Ga) | Not Specified | 42.2 - 150.6 MBq/µmol | [6] |

| [¹⁸F]AlF-NOTA-OncoFAP | High | Excellent | Not Specified | [9] |

| ⁶⁴Cu-cunotadipep | Not Specified | >97% (serum stability) | Not Specified | [10] |

| ⁶⁴Cu-cudotadipep (DOTA) | Not Specified | >97% (serum stability) | Not Specified | [10] |

| Radiopharmaceutical | In Vitro Stability | Key Findings | Reference |

| ⁶⁴Cu-NOTA-trastuzumab | High stability in serum | --- | [7][8] |

| ⁶⁴Cu-ENOTA | 3.5% decomposition at 66 hr in rat serum | Promising in vitro stability | [11] |

| ⁶⁴Cu-PNOTA | 4.5% decomposition at 66 hr in rat serum | Promising in vitro stability | [11] |

| [¹⁸F]AlF- and [⁶⁸Ga]Ga-NOTA-octreotide analog | Stable in human serum | Favorable IC₅₀ values | [4] |

| [⁶⁴Cu]NOTA-C3-TP | Stable in vivo (plasma) | 1% release of ⁶⁴Cu at 48 hr | [12] |

| Radiopharmaceutical | Target | Tumor Uptake (%ID/g) | Key Biodistribution Findings | Reference |

| ⁶⁴Cu-NOTA-trastuzumab | HER2 | Highest at 48 h p.i. | Lower liver uptake compared to ⁶⁴Cu-DOTA-trastuzumab. | [7] |

| ⁶⁴Cu-cunotadipep | PSMA | Higher than ⁶⁴Cu-cudotadipep | Lower liver uptake than the DOTA derivative. | [10] |

| ⁶⁴Cu-cudotadipep (DOTA) | PSMA | Lower than ⁶⁴Cu-cunotadipep | Higher liver and spleen uptake. | [10] |

| ⁶⁴Cu-NODAGA-Y³-TATE | SSTR | 15 ± 4.8% at 4 h | Optimal in vivo behavior with significant clearance from non-target organs. | [6] |

| [¹⁸F]AlF-NOTA-OncoFAP | FAP | 6.6% at 1 h | Excellent tumor-to-healthy organ ratio. | [9] |

| [⁶⁸Ga]Ga-NOTA-octreotide analog | SSTR2 | 29.2 ± 0.5% at 2 h p.i. | Favorable in vivo tumor uptake. | [4] |

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments in the preliminary investigation of NOTA-based radiopharmaceuticals.

Radiolabeling of a NOTA-conjugated Peptide with Gallium-68

This protocol outlines a typical procedure for radiolabeling a NOTA-conjugated targeting molecule with ⁶⁸Ga.

-

Elution of ⁶⁸Ga: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using sterile, trace metal-free 0.1 M HCl.

-

pH Adjustment: Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using a sodium acetate or ammonium acetate buffer. This pH range is crucial for efficient complexation with NOTA.[3]

-

Incubation: Add the NOTA-conjugated peptide (typically 10-50 µg) to the buffered ⁶⁸Ga solution. Incubate the reaction mixture at room temperature for 5-10 minutes. Unlike DOTA which often requires heating, NOTA can achieve high radiolabeling yields at ambient temperatures.[3]

-

Quality Control: Determine the radiochemical purity of the final product using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled conjugate in a biological matrix.

-

Incubation: Add the purified radiolabeled NOTA-conjugate to fresh human or animal serum (e.g., rat serum).[11] Incubate the mixture at 37°C with gentle shaking.

-

Time Points: Collect aliquots of the serum mixture at various time points (e.g., 1, 4, 24, and 48 hours).

-

Analysis: Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical versus released or degraded radiometal.

Cellular Uptake and Internalization Assay

This experiment evaluates the specific binding and uptake of the radiopharmaceutical in target cells.

-

Cell Culture: Culture a cancer cell line known to express the target receptor of the conjugated peptide.

-

Incubation: Add the radiolabeled NOTA-conjugate to the cultured cells and incubate at 37°C for various time points.

-

Washing: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound radioactivity.

-

Quantification: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter to determine the percentage of cellular uptake. For internalization studies, an acid wash step can be included to differentiate between membrane-bound and internalized radioactivity.

In Vivo Biodistribution Studies in a Xenograft Mouse Model

This study determines the distribution and clearance of the radiopharmaceutical in a living organism.

-

Animal Model: Utilize tumor-bearing mice with xenografts of a human cancer cell line that overexpresses the target receptor.[13]

-

Injection: Administer a defined amount of the radiolabeled NOTA-conjugate to each mouse via intravenous injection.

-

Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of mice.

-

Organ Harvesting and Measurement: Dissect and weigh major organs and tissues (tumor, blood, liver, kidneys, spleen, muscle, etc.). Measure the radioactivity in each sample using a gamma counter.

-

Data Expression: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key experimental protocols described above.

Caption: Overall workflow for the development and evaluation of a NOTA-based radiopharmaceutical.

References

- 1. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proof-of-Concept Study of the NOTI Chelating Platform: Preclinical Evaluation of 64Cu-Labeled Mono- and Trimeric c(RGDfK) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Positron Emission Tomographic Imaging of Copper 64– and Gallium 68–Labeled Chelator Conjugates of the Somatostatin Agonist Tyr3-Octreotate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Development of 64Cu-NOTA-Trastuzumab for HER2 Targeting: A Radiopharmaceutical with Improved Pharmacokinetics for Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. In vivo behavior of [64Cu]NOTA-terpyridine platinum, a novel chemo-radio-theranostic agent for imaging, and therapy of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mospace.umsystem.edu [mospace.umsystem.edu]

Methodological & Application

Application Notes and Protocols for NOTA Conjugation to Peptides and Antibodies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the conjugation of the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) to peptides and antibodies. This process is a critical step in the development of radiopharmaceuticals for applications in molecular imaging (e.g., PET and SPECT) and targeted radiotherapy.[1][2][3] NOTA is a versatile chelating agent capable of stably coordinating a variety of radiometals.[2][4]

Introduction to NOTA Conjugation

The conjugation of NOTA to biomolecules is typically achieved by using a bifunctional derivative of the chelator.[1] The most common strategies involve the use of N-hydroxysuccinimide (NHS) esters of NOTA (NOTA-NHS) or isothiocyanate derivatives of NOTA (e.g., p-SCN-Bn-NOTA).[5][6] These activated forms of NOTA react with primary amines, such as the N-terminal amine or the ε-amino group of lysine residues on peptides and antibodies, to form stable amide or thiourea bonds, respectively.[6][7]

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. Careful optimization of these parameters is crucial to achieve the desired degree of labeling while preserving the biological activity and integrity of the peptide or antibody.[6][8]

Experimental Workflows

The general workflows for the conjugation of NOTA to peptides and antibodies are outlined below. These diagrams, created using the DOT language, illustrate the key steps from starting materials to the final, purified conjugate.

References

- 1. Chelator Bioconjugation Services - Bio-Synthesis, Inc. [biosyn.com]

- 2. mdpi.com [mdpi.com]

- 3. geneonline.com [geneonline.com]

- 4. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation, Optimisation, and In Vitro Evaluation of [18F]AlF-NOTA-Pamidronic Acid for Bone Imaging PET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Radiolabeling with 64Cu-NOTA and 68Ga-NOTA

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the radiolabeling of molecules with Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga) using the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). These procedures are intended to serve as a comprehensive guide for researchers and professionals involved in the development of novel radiopharmaceuticals for positron emission tomography (PET) imaging.

Introduction to NOTA Chelators in Radiopharmacy

The NOTA chelator is a highly efficient bifunctional chelator used for stably complexing trivalent metal ions like Ga³⁺ and divalent metal ions like Cu²⁺. Its cage-like structure provides high thermodynamic stability and kinetic inertness to the resulting radiometal complex, which is crucial for in vivo applications to prevent the release of the radionuclide. The ability to label under mild conditions makes NOTA an ideal choice for a wide range of biomolecules, including peptides, antibodies, and small molecules.

Radiolabeling with 64Cu-NOTA

Copper-64 is a positron-emitting radionuclide with a half-life of 12.7 hours, making it suitable for imaging biological processes that occur over several hours to a couple of days, such as antibody trafficking. Radiolabeling with ⁶⁴Cu using a NOTA-conjugated precursor can often be achieved under mild conditions, preserving the integrity of sensitive biomolecules.[1][2]

Experimental Protocol: 64Cu-NOTA Radiolabeling of an Antibody (e.g., Trastuzumab)

This protocol is a general guideline for the radiolabeling of a NOTA-conjugated antibody. Optimization may be required for different antibodies or targeting molecules.

Materials:

-

NOTA-conjugated antibody (e.g., NOTA-Trastuzumab)

-

⁶⁴CuCl₂ in 0.05 M HCl

-

Ammonium acetate buffer (0.2 M, pH 5.5)

-

Metal-free water and buffers

-

PD-10 size-exclusion column (or equivalent) for purification

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Preparation of the Reaction Mixture:

-

In a sterile, metal-free microcentrifuge tube, add a specific amount of NOTA-conjugated antibody.

-

Add ammonium acetate buffer (0.2 M, pH 5.5) to the antibody solution.

-

Carefully add the desired amount of ⁶⁴CuCl₂ solution to the mixture. The final pH should be maintained around 5.5.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 10-20 minutes.[1] Gentle mixing may be applied. For some constructs, heating at a controlled temperature (e.g., 37-40°C) might enhance labeling efficiency, but this should be optimized to avoid denaturation of the antibody.

-

-

Purification:

-

Following incubation, purify the ⁶⁴Cu-NOTA-antibody from unchelated ⁶⁴Cu using a PD-10 size-exclusion column.

-

Equilibrate the PD-10 column with metal-free phosphate-buffered saline (PBS).

-

Load the reaction mixture onto the column and elute with PBS.

-

Collect fractions and measure the radioactivity of each fraction to identify the labeled antibody, which will elute first.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.[2]

-

For radio-TLC, a typical system uses a mobile phase that allows the labeled antibody to remain at the origin while free ⁶⁴Cu moves with the solvent front.

-

Radiochemical yield should be calculated as the percentage of activity associated with the antibody peak relative to the total activity.

-

Quantitative Data Summary for 64Cu-NOTA Radiolabeling

| Parameter | Value | Reference |

| Precursor | NOTA-conjugated Antibody | [1][2] |

| Radionuclide | ⁶⁴CuCl₂ | [3] |

| Buffer | 0.2 M Ammonium Acetate | [3] |

| pH | 5.5 | [3] |

| Temperature | Room Temperature | [1][3] |

| Reaction Time | 10 - 20 minutes | [1] |

| Radiochemical Yield (unpurified) | >80% | [1] |

| Radiochemical Purity (after purification) | >98% | [2] |

| Purification Method | PD-10 Size-Exclusion Chromatography | [1] |

Experimental Workflow for 64Cu-NOTA Radiolabeling

References

- 1. Synthesis and evaluation of 64Cu-radiolabeled NOTA-cetuximab ( 64Cu-NOTA-C225) for immuno-PET imaging of EGFR expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Investigation of Copper-64-Based Host–Guest Chemistry Pretargeted Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

Practical Applications of NOTA in PET and SPECT Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives have emerged as versatile and highly effective platforms for the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. NOTA's cage-like structure provides a high-affinity binding site for a variety of radiometals, forming stable complexes with favorable in vivo characteristics. This document provides an overview of the practical applications of NOTA, detailed experimental protocols, and insights into the biological pathways targeted by NOTA-based imaging agents.

Key Applications of NOTA in PET and SPECT

NOTA is a bifunctional chelator that can be conjugated to targeting biomolecules such as peptides, antibodies, and small molecules, enabling the targeted delivery of radionuclides to specific biological sites.[1] Its ability to form stable complexes with a range of radiometals makes it a valuable tool in diagnostic imaging and the development of theranostics.[2][3]

Oncology: A primary application of NOTA-based radiopharmaceuticals is in oncology for tumor imaging and characterization. By targeting receptors overexpressed on cancer cells, such as somatostatin receptors (SSTR), prostate-specific membrane antigen (PSMA), C-X-C chemokine receptor type 4 (CXCR4), and gastrin-releasing peptide receptor (GRPR), these agents provide high-contrast images for diagnosis, staging, and monitoring of treatment response.[2][4]

Cardiology: NOTA-conjugated ligands are being explored for imaging myocardial infarction and other cardiovascular diseases.

Neurology: The development of NOTA-based tracers for neuroimaging is an active area of research, with potential applications in imaging neurodegenerative diseases.

Featured Radiometals for NOTA Chelation

NOTA's versatility extends to its compatibility with several medically relevant radionuclides:

-

Gallium-68 (⁶⁸Ga): As a generator-produced positron emitter with a short half-life (68 minutes), ⁶⁸Ga is ideal for PET imaging. NOTA is considered a gold standard for ⁶⁸Ga chelation due to its ability to form highly stable complexes under mild conditions, often at room temperature.[1][5] This allows for the radiolabeling of heat-sensitive biomolecules.[6]

-

Copper-64 (⁶⁴Cu): With a longer half-life of 12.7 hours, ⁶⁴Cu allows for later imaging time points, which can be advantageous for molecules with slower pharmacokinetics, such as antibodies.[7] NOTA forms stable complexes with ⁶⁴Cu, demonstrating superior in vivo stability compared to other chelators like DOTA in some applications.[7][8]

-

Fluorine-18 via Aluminum Fluoride ([¹⁸F]AlF): The [¹⁸F]AlF labeling method allows for the use of the most common PET isotope, ¹⁸F (half-life 110 minutes), with metal-chelating systems. NOTA has been successfully used to chelate the [¹⁸F]AlF complex, providing an alternative to traditional radiofluorination methods that often require harsh conditions.[9][10]

-

Indium-111 (¹¹¹In): For SPECT imaging, NOTA can be used to chelate ¹¹¹In, which has a half-life of 2.8 days, making it suitable for imaging biological processes that occur over longer periods.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for various NOTA-based radiopharmaceuticals.

Table 1: Radiolabeling Efficiency and Conditions

| Radiopharmaceutical | Radionuclide | Precursor Amount | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) | Molar Activity (GBq/µmol) | Citation |

| ⁶⁸Ga-NOTA-Peptide | ⁶⁸Ga | 1 nmol | Room Temp | <1 | 3.5-4.5 | >95 | ~5 | [5] |

| ⁶⁸Ga-NOTA-NOC | ⁶⁸Ga | 3 nmol | 90 | 2 | 4.6 | >96.5 | N/A | [11] |

| ⁶⁴Cu-3p-C-NOTA | ⁶⁴Cu | N/A | Room Temp | <1 | N/A | ~100 | N/A | [8] |

| ⁶⁴Cu-NOTA-pentixather | ⁶⁴Cu | N/A | N/A | N/A | N/A | >95 | N/A | [4] |

| [¹⁸F]AlF-NOTA-NOC | ¹⁸F | 20 nmol | 105 | 15 | 4.1 | 38 ± 8 | 32 ± 10 | [9] |

| [¹⁸F]AlF-NOTA-FAPI-04 | ¹⁸F | 0.15 mg | 105 | 15 | 4 | 26.4 ± 1.5 | N/A | [12] |

| ¹¹¹In-NOTA-DUPA-RM26 | ¹¹¹In | N/A | N/A | N/A | N/A | >98 | N/A | [2] |

Table 2: In Vitro and In Vivo Stability

| Radiopharmaceutical | Stability Medium | Incubation Time | Stability (%) | Citation |

| ⁶⁴Cu-3p-C-NOTA | Human Serum | 48 hours | >99 | [8] |

| ⁶⁸Ga-NOTA-DUPA-RM26 | Human Serum | N/A | Very High | [2] |

| [¹⁸F]AlF-NOTA-NOC | Human Serum | N/A | Stable | [2] |

| ⁶⁴Cu-NOTA-pentixather | 0.1 M EDTA (pH 7.4) | 24 hours | ~95 | [4] |

| ⁶⁴Cu-NOTA-C225 | PBS | 50 hours | Stable | [13] |

| ⁶⁴Cu-NOTA-C225 | In Vivo | 24 hours | Stable | [13] |

Table 3: Biodistribution Data (%ID/g) in Selected Organs

| Radiopharmaceutical | Model | Tumor | Blood | Liver | Kidneys | Time p.i. (h) | Citation |

| ⁶⁸Ga-NOTA-NOC | Tumor-bearing mice | 25.7 ± 5.8 | N/A | N/A | N/A | N/A | [9] |

| [¹⁸F]AlF-NOTA-NOC | Tumor-bearing mice | 37.3 ± 10.5 | N/A | N/A | N/A | 1 | [9] |

| [¹⁸F]AlF-NOTA-NOC | Tumor-bearing mice | 42.1 ± 5.3 | N/A | N/A | N/A | 3 | [9] |

| ⁶⁴Cu-NOTA-pentixather | Daudi-lymphoma mice | 13.1 ± 1.5 | N/A | ~5 | ~3 | 1.5 | [4] |

Experimental Protocols

Protocol 1: ⁶⁸Ga-Labeling of a NOTA-Conjugated Peptide

This protocol is a general guideline for the manual radiolabeling of NOTA-conjugated peptides with ⁶⁸Ga.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler)

-

NOTA-conjugated peptide

-

Sodium acetate buffer (0.5 M, pH 4.1)

-

Ethanol (absolute)

-

Hydrochloric acid (0.1 M)

-

Metal-free water and vials

-

Heating block or water bath

-

Radio-TLC system with a suitable mobile phase (e.g., 0.1 M sodium citrate)

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.

-

In a metal-free vial, combine the desired amount of NOTA-conjugated peptide (e.g., 1-10 nmol) with the ⁶⁸GaCl₃ eluate.

-

Add sodium acetate buffer to adjust the pH of the reaction mixture to approximately 4.0-4.5.

-

A small amount of ethanol may be added to improve solubility and prevent radiolysis.

-

Incubate the reaction mixture at room temperature for 5-10 minutes. For some conjugates, gentle heating (e.g., 90°C for 2 minutes) may improve radiochemical yield.[11]

-

After incubation, determine the radiochemical purity using radio-TLC.

-

If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.

Protocol 2: ⁶⁴Cu-Labeling of a NOTA-Conjugated Antibody